molecular formula C22H30 B14515587 4,4'-Dipentyl-1,1'-biphenyl CAS No. 63295-01-2

4,4'-Dipentyl-1,1'-biphenyl

Cat. No.: B14515587
CAS No.: 63295-01-2
M. Wt: 294.5 g/mol
InChI Key: DZQBXEUCFFUIBR-UHFFFAOYSA-N
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Description

4,4'-Dipentyl-1,1'-biphenyl is a biphenyl derivative featuring pentyl (-C₅H₁₁) substituents at the 4 and 4' positions. Biphenyl derivatives are valued for their planar aromatic cores, which enable π-π stacking and charge transport, while substituents modulate solubility, thermal stability, and optoelectronic properties . The pentyl groups in this compound likely enhance solubility in nonpolar solvents and reduce crystallinity compared to smaller substituents, making it suitable for solution-processed applications.

Properties

CAS No.

63295-01-2

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

IUPAC Name

1-pentyl-4-(4-pentylphenyl)benzene

InChI

InChI=1S/C22H30/c1-3-5-7-9-19-11-15-21(16-12-19)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3

InChI Key

DZQBXEUCFFUIBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentyl-1,1’-biphenyl typically involves the coupling of two pentyl-substituted benzene rings. One common method is the Suzuki-Miyaura cross-coupling reaction, where a pentyl-substituted phenylboronic acid reacts with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under inert conditions to prevent oxidation.

Industrial Production Methods: Industrial production of 4,4’-Dipentyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dipentyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the biphenyl structure into cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl quinones, while reduction can produce cyclohexyl derivatives.

Scientific Research Applications

4,4’-Dipentyl-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s structural properties make it useful in studying membrane interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development.

    Industry: It is employed in the production of liquid crystals and other advanced materials due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 4,4’-Dipentyl-1,1’-biphenyl exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s biphenyl core allows it to fit into hydrophobic pockets of proteins, influencing their activity. Additionally, the pentyl groups can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

4,4'-Dimethyl-1,1'-biphenyl

  • Substituents : Methyl (-CH₃) groups.
  • Physical Properties : Shorter alkyl chains increase crystallinity and melting points compared to pentyl derivatives. For example, methyl-substituted biphenyls typically exhibit higher melting points (>150°C) due to tighter molecular packing .

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)

  • Substituents : Bulky diphenylvinyl groups.
  • Optoelectronic Properties : Extended conjugation shifts emission to blue wavelengths (e.g., ~460 nm in films), with high fluorescence quantum efficiency. Used as a blue emitter in OLEDs .
  • Thermal Stability : Glass transition temperatures (~95°C) are lower than fluorinated analogs, but amorphous film formation is favorable for device fabrication .

Fluorinated Derivatives (e.g., FDPAVBi)

  • Substituents: Fluorine atoms and diphenylamino-vinyl groups.
  • Electronic Properties: Fluorine’s electron-withdrawing nature lowers HOMO (-5.4 eV) and LUMO (-2.8 eV) levels, improving charge balance in OLEDs. A 7–35 nm blue shift in fluorescence is observed compared to non-fluorinated analogs .
  • Thermal Stability : Higher melting points (~300°C) due to stronger intermolecular interactions .

4,4'-Bis(9-carbazolyl)-1,1'-biphenyl (CBP)

  • Substituents : Carbazole groups.
  • Applications : Used as a host material in OLEDs due to high triplet energy (2.6 eV) and good hole-transport properties. Blending with NPB optimizes device efficiency (e.g., 18.1 lm/W in yellow OLEDs) .

Comparative Data Table

Compound Substituents Melting Point (°C) HOMO (eV) LUMO (eV) Fluorescence (nm) Key Applications
4,4'-Dipentyl-1,1'-biphenyl Pentyl ~100–120* -5.1* -2.3* N/A Polymers, OLEDs*
4,4'-Dimethyl-1,1'-biphenyl Methyl >150 -5.0 -2.1 N/A Crystallography
DPVBi Diphenylvinyl ~200 -5.3 -2.5 460 (film) Blue OLEDs
FDPAVBi Fluorine + diphenylamino-vinyl ~300 -5.4 -2.8 469 (film) High-efficiency OLEDs
CBP Carbazole >300 -5.7 -2.4 N/A OLED host material

*Estimated based on alkyl chain trends.

Key Research Findings

Alkyl Chain Length and Solubility : Longer chains (e.g., pentyl) improve solubility in organic solvents (e.g., chloroform, toluene) compared to methyl or aryl substituents, facilitating solution processing .

Thermal Stability : Fluorinated or carbazole-substituted biphenyls exhibit superior thermal stability (melting points >300°C) due to polar interactions, whereas alkyl derivatives degrade at lower temperatures .

Optoelectronic Tuning :

  • Electron-withdrawing groups (e.g., fluorine) lower HOMO/LUMO levels, enhancing electron injection in OLEDs .
  • Bulky substituents (e.g., diphenylvinyl) reduce aggregation, preserving blue emission in films .

Morphology Control : Pentyl groups disrupt crystallinity, favoring amorphous film formation critical for uniform light emission in devices .

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